2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a phenyl-substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide typically involves the reaction of 2-bromo-4-methylphenol with 2-phenylphenylacetamide. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include iodinated derivatives.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can interact with enzymes and receptors, modulating their activity. The bromo group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(2-chloro-4-methylphenoxy)-N-(2-phenylphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)propionamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide is unique due to the presence of both a bromo-substituted phenoxy group and a phenyl-substituted acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-15-11-12-20(18(22)13-15)25-14-21(24)23-19-10-6-5-9-17(19)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMERPVHPBLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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